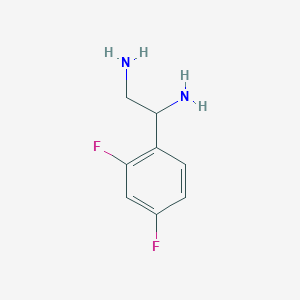![molecular formula C21H16Cl2N4O2S B12128045 2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128045.png)
2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dicloro-N-{3-[(2-metilfenil)amino]quinoxalin-2-il}benceno-1-sulfonamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de quinoxalina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,5-dicloro-N-{3-[(2-metilfenil)amino]quinoxalin-2-il}benceno-1-sulfonamida típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del Núcleo de Quinoxalina: El núcleo de quinoxalina se puede sintetizar mediante la condensación de un derivado de o-fenilendiamina con un compuesto 1,2-dicarbonílico en condiciones ácidas.
Aminación: El derivado de quinoxalina luego se somete a aminación con 2-metilfenilamina para introducir el grupo amino.
Sulfonación: El paso final involucra la sulfonación del derivado de quinoxalina aminado con cloruro de 2,5-diclorobenzenosulfonilo en condiciones básicas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,5-dicloro-N-{3-[(2-metilfenil)amino]quinoxalin-2-il}benceno-1-sulfonamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar N-óxidos de quinoxalina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio para producir derivados de quinoxalina reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de cloro, con nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como trietilamina.
Productos Principales
Oxidación: N-óxidos de quinoxalina.
Reducción: Derivados de quinoxalina reducidos.
Sustitución: Derivados de quinoxalina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de infecciones bacterianas y cáncer.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas, como conductividad y fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2,5-dicloro-N-{3-[(2-metilfenil)amino]quinoxalin-2-il}benceno-1-sulfonamida involucra su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y conduciendo a varios efectos biológicos.
Vías Involucradas: Puede interferir con las vías de señalización celular, lo que lleva a la inhibición de la proliferación celular y la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,5-dicloro-N-[3-(2-metoxi-5-metil-anilino)quinoxalin-2-il]bencenosulfonamida
- 2,5-dicloro-N-[3-(2-metil-anilino)quinoxalin-2-il]bencenosulfonamida
Unicidad
2,5-dicloro-N-{3-[(2-metilfenil)amino]quinoxalin-2-il}benceno-1-sulfonamida es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo 2-metilfenilamino y la porción sulfonamida contribuye a su mayor actividad biológica y sus potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C21H16Cl2N4O2S |
|---|---|
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-13-6-2-3-7-16(13)24-20-21(26-18-9-5-4-8-17(18)25-20)27-30(28,29)19-12-14(22)10-11-15(19)23/h2-12H,1H3,(H,24,25)(H,26,27) |
Clave InChI |
GPWXQXRAAXXRMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)

![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)

![(3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12128030.png)


